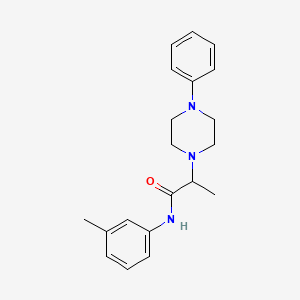![molecular formula C21H24N2O2 B4434198 N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)
N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide
描述
N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide (NEB) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NEB is a white crystalline solid that belongs to the class of benzamide derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用机制
The exact mechanism of action of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and tissues of animals with inflammation. N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been found to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in the serum and tissues of animals with inflammation. In addition, N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of oxidative stress.
实验室实验的优点和局限性
N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization. N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been found to exhibit low toxicity in animal models. However, there are some limitations to the use of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide also has a short half-life in the body, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the study of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide. One potential direction is to investigate the potential of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dose and administration route of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide for cancer treatment. Another future direction is to investigate the potential of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Further studies are needed to determine the mechanism of action of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide in these diseases and to optimize its therapeutic efficacy. Finally, future studies could investigate the potential of N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide as a tool for the study of COX-2 and its role in inflammation and cancer.
科学研究应用
N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells.
属性
IUPAC Name |
N-[4-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-19-10-6-7-15-23(19)21(25)17-11-13-18(14-12-17)22-20(24)16-8-4-3-5-9-16/h3-5,8-9,11-14,19H,2,6-7,10,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURLZWHEPKPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![2-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434120.png)
![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)
